

Semicarbazide-¹³C,¹⁵N₂ Hydrochloride: Comprehensive Safety, Handling, and Analytical Application Guide

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Compound of Interest

Compound Name:	Semicarbazide- ¹³ C, ¹⁵ N ₂ Hydrochloride
CAS No.:	1173020-16-0
Cat. No.:	B565325

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As regulatory frameworks surrounding food safety and pharmacokinetics tighten, the precise quantification of veterinary drug residues has become paramount. Semicarbazide (SEM) is the primary marker residue for nitrofurazone, a banned broad-spectrum antimicrobial[1]. Because SEM is a low-molecular-weight, highly polar molecule, it presents significant challenges for reverse-phase liquid chromatography and electrospray ionization (ESI).

To achieve absolute quantitative accuracy via Isotope Dilution Mass Spectrometry (IDMS), **Semicarbazide-¹³C,¹⁵N₂ Hydrochloride** (CAS: 1173020-16-0) is deployed as the gold-standard internal standard[2]. This whitepaper dissects the physicochemical hazards, rigorous handling protocols, and the mechanistic causality behind its application in LC-MS/MS workflows.

Physicochemical Properties & Hazard Profile (SDS)

Semicarbazide-¹³C,¹⁵N₂ Hydrochloride is not merely a benign tracer; it is a highly reactive hydrazine derivative. Understanding its safety data sheet (SDS) requires looking past the

hazard codes to the underlying biochemical mechanisms that dictate its toxicity.

Table 1: SDS Hazard Summary and Mechanistic Causality

Property / GHS Hazard	Value / Classification	Biochemical Causality & Mechanism
Molecular Weight	114.51 g/mol	Incorporates +3 Da mass shift (one ¹³ C, two ¹⁵ N) relative to unlabeled SEM, enabling distinct MRM transitions.
Acute Oral Toxicity	H301: Toxic if swallowed	The hydrazine moiety acts as a potent nucleophile, indiscriminately reacting with endogenous carbonyls and disrupting cellular respiration.
Corrosivity	H314: Severe skin burns / eye damage	Rapidly denatures structural proteins upon contact due to extreme local pH shifts and reactive cross-linking.
Reproductive Toxicity	H361: Suspected of damaging fertility	Hydrazine derivatives can intercalate or covalently modify nucleic acids, presenting genotoxic and teratogenic risks.
Specific Organ Toxicity	H373: Bone damage (Prolonged exposure)	SEM inhibits lysyl oxidase, an enzyme critical for collagen and elastin cross-linking, inducing osteolathyrisism (bone weakening).
Aquatic Toxicity	H402: Harmful to aquatic life	LC50 in Danio rerio (Zebrafish) is 26.29 mg/L (96h). Disrupts aquatic enzymatic pathways.

Rigorous Handling & Safety Protocols

As a Senior Application Scientist, I mandate that laboratory safety protocols be treated as self-validating systems—where the failure of one control is immediately mitigated by another. Given the H314 and H373 classifications, handling **Semicarbazide-13C,15N2 Hydrochloride** requires strict adherence to the following hierarchy of controls:

Engineering Controls & Environmental Isolation

- **Fume Hood Operations:** The compound is typically supplied as a lyophilized powder. The primary risk vector is the inhalation of micro-dust particles during weighing. All dry powder handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
- **Static Elimination:** Hydrazine salts can carry static charges, causing powder to aerosolize or cling to spatulas. Use an anti-static bar or zero-stat gun prior to opening the vial to ensure the powder remains settled.

Personal Protective Equipment (PPE)

- **Dermal Protection:** Standard latex is insufficient. Wear double-layered nitrile gloves (minimum 5 mil thickness). The outer glove must be discarded immediately if powder contact occurs to prevent secondary contamination of balances or pipettes.
- **Ocular Protection:** Chemical splash goggles are mandatory. Safety glasses do not provide adequate orbital seal against aerosolized corrosive dust (H314).

Emergency Response & Decontamination

- **Spill Mitigation:** Do not sweep dry powder. Cover spills with damp absorbent pads to suppress dust generation, then neutralize the area with a dilute acid (e.g., 5% acetic acid) to stabilize the reactive amine before final cleanup.
- **Exposure Response:** In the event of skin contact, the protocol is immediate deluge. Remove contaminated clothing and rinse the affected area under a safety shower for a minimum of 15 minutes. If swallowed, do not induce vomiting; immediately contact a poison control center.

Analytical Methodology: Isotope Dilution Mass Spectrometry (IDMS)

The quantification of protein-bound SEM in complex matrices (e.g., aquaculture tissue, honey) requires a multi-step extraction and derivatization process. The protocol below is designed as a self-validating system: by introducing the Semicarbazide- ^{13}C , $^{15}\text{N}_2$ internal standard at the very first step, any subsequent losses due to incomplete derivatization, poor extraction efficiency, or MS ion suppression are perfectly mirrored by the standard, rendering the final quantitative ratio mathematically immune to matrix effects[2].

Step-by-Step Derivatization Protocol

1. Matrix Homogenization & Isotope Spiking

- Action: Weigh 1.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 100 μL of Semicarbazide- ^{13}C , $^{15}\text{N}_2$ HCl working solution (10 ng/mL).
- Causality: Early spiking guarantees that the labeled standard undergoes the exact same biochemical release and chemical derivatization kinetics as the endogenous analyte.

2. Acid Hydrolysis

- Action: Add 5 mL of 0.2 M HCl and vortex vigorously.
- Causality: Nitrofurazone metabolizes into SEM, which rapidly forms covalent Schiff base linkages with tissue proteins. The acidic environment hydrolyzes these bonds, liberating free SEM into the aqueous phase.

3. Chemical Derivatization

- Action: Add 150 μL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO. Incubate at 37°C for 16 hours.
- Causality: Free SEM (MW ~75 Da) is too polar for C18 retention and ionizes poorly. The primary amine of SEM undergoes a condensation reaction with 2-NBA to form a nitrophenyl derivative (NP-SEM). This adds a hydrophobic aromatic ring, drastically increasing chromatographic retention and ESI+ ionization efficiency.

4. Neutralization & Liquid-Liquid Extraction (LLE)

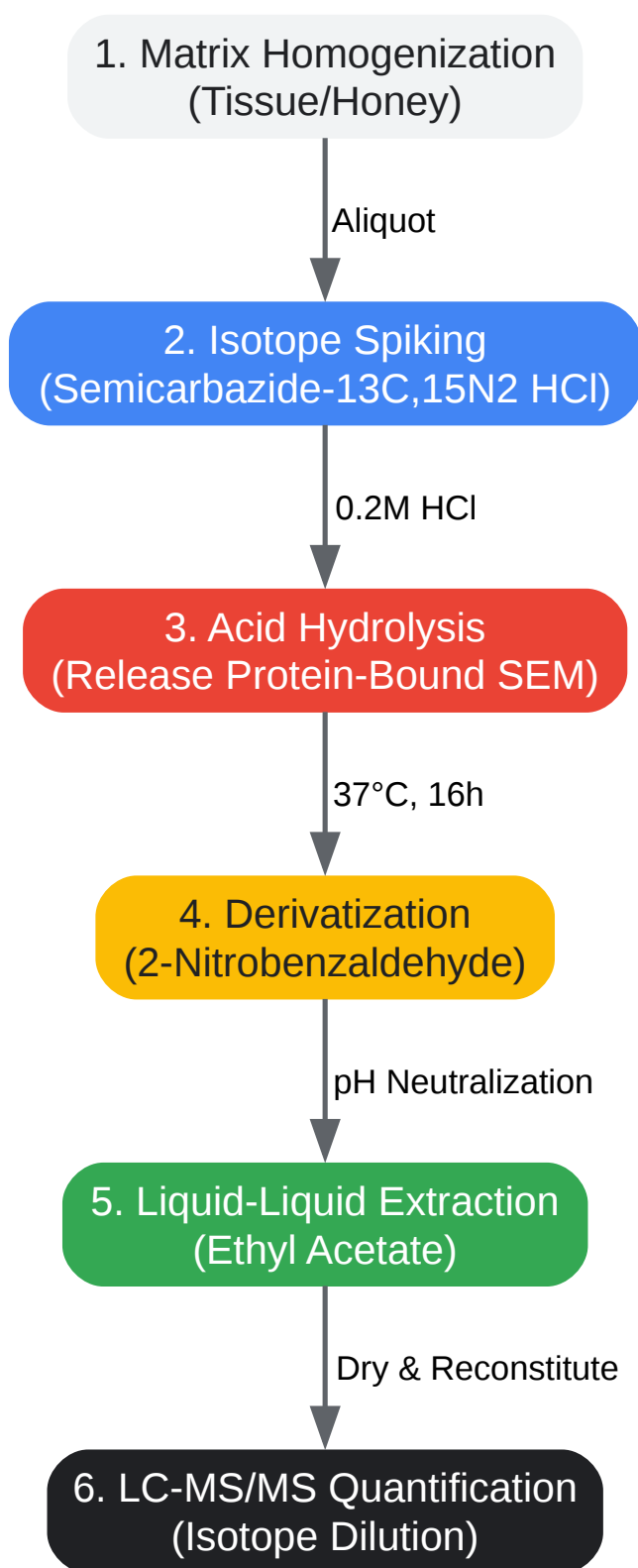
- Action: Adjust the pH to 7.0–7.5 using 0.1 M NaOH. Add 5 mL of ethyl acetate, vortex for 5 minutes, and centrifuge.
- Causality: Neutralizing the solution converts NP-SEM into its uncharged, lipophilic state, maximizing its partition coefficient into the organic ethyl acetate layer while leaving highly polar matrix interferents in the aqueous phase.

5. LC-MS/MS Acquisition

- Action: Evaporate the organic layer under nitrogen at 40°C, reconstitute in mobile phase, and inject into the LC-MS/MS (ESI+ mode).
- Causality: Nitrogen evaporation concentrates the sample without inducing thermal degradation. The mass spectrometer monitors the specific MRM transitions (+3 Da shift) to differentiate the endogenous NP-SEM from the 13 C, 15 N 2-labeled NP-SEM standard.

Workflow Visualization

The following diagram maps the critical path of the IDMS workflow, illustrating the logical flow from raw matrix to validated data.



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Workflow for Nitrofuran Metabolite Quantification using Semicarbazide-13C,15N2 Internal Standard.

References

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Sources

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